molecular formula C9H11ClO4S2 B6174199 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1540528-87-7

4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B6174199
CAS No.: 1540528-87-7
M. Wt: 282.8
InChI Key:
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Description

4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.77 g/mol . It is also known by its IUPAC name, 4-(isopropylsulfonyl)benzenesulfonyl chloride . This compound is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method is the reaction of 4-(propane-2-sulfonyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4-(propane-2-sulfonyl)benzenesulfonic acid+SOCl24-(propane-2-sulfonyl)benzene-1-sulfonyl chloride+SO2+HCl\text{4-(propane-2-sulfonyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(propane-2-sulfonyl)benzenesulfonic acid+SOCl2​→4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Mechanism of Action

The mechanism of action of 4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propane-2-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the propane-2-sulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the propane-2-sulfonyl group are advantageous .

Properties

CAS No.

1540528-87-7

Molecular Formula

C9H11ClO4S2

Molecular Weight

282.8

Purity

95

Origin of Product

United States

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